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Abstract

Nickel oxide (NiO) is a canonical example of a strongly correlated material, where traditional
electronic structure theories often fail. Its wide band gap and antiferromagnetic insulating
nature, driven by strong on-site Coulomb repulsion among Ni 3d electrons, make it a
challenging and important system for theoretical and computational study. This technical guide
provides an in-depth overview of the first-principles methods used to investigate the electronic
structure of NiO. We detail the theoretical background, computational protocols, and
comparative results of various approaches, from standard Density Functional Theory (DFT) to
more advanced methods like DFT+U, hybrid functionals, and the GW approximation.
Quantitative data is summarized in structured tables, and key computational workflows and
physical concepts are illustrated using diagrams. This document is intended for researchers
and scientists in materials science, condensed matter physics, and computational chemistry.

Introduction: The Challenge of Nickel Oxide

Nickel oxide (NiO) crystallizes in a rock-salt structure and is a type-Il antiferromagnet (AFM-II)
below its Néel temperature of 523 K.[1][2] In this AFM-II configuration, the nickel ions exhibit
ferromagnetic ordering within the (111) planes, with adjacent planes coupled
antiferromagnetically.[2] Experimentally, NiO is a wide band gap insulator, with measured
values for the charge-transfer gap typically in the range of 4.0 to 4.3 eV.[3][4]
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From a theoretical standpoint, the partially filled Ni 3d shell (in a formal d® configuration) would
suggest metallic behavior according to conventional band theory. However, standard
approximations within Density Functional Theory (DFT), such as the Local Density
Approximation (LDA) and the Generalized Gradient Approximation (GGA), incorrectly predict
NiO to be a metal or a narrow-gap insulator with a band gap of only 0.4-1.1 eV.[2][5][6] This
failure is a well-known consequence of the self-interaction error inherent in these functionals,
which inadequately describes the strong on-site Coulomb repulsion (Hubbard U) of the
localized Ni 3d electrons. This deficiency has established NiO as a benchmark system for the
development and validation of more advanced ab initio techniques designed to treat strongly
correlated systems.

Theoretical Methodologies and Computational
Protocols

A hierarchy of computational methods has been applied to NiO, each offering a different
balance of accuracy and computational cost.

Standard DFT: LDA and GGA

The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are
the foundational methods of DFT. They are computationally efficient but fail for NiO because
they overly delocalize the Ni 3d electrons, failing to capture the energy penalty associated with
charge fluctuations (the Mott-Hubbard physics).

Computational Protocol:

Crystal Structure: A supercell representing the AFM-11 magnetic ordering is required. This cell
is typically double the size of the conventional crystallographic cell.[7]

» Exchange-Correlation (XC) Functional: LDA or a GGA functional (e.g., PBE).

o Basis Set: Plane-wave basis sets are commonly used, with projector augmented-wave
(PAW) or pseudopotentials to represent the core electrons.[8]

¢ Kk-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of
the grid must be converged for accurate results.
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o Self-Consistency: The calculation proceeds until the total energy and charge density
converge below a specified threshold (e.g., 1076 eV).

DFT+U

The DFT+U method is a widely used correction to LDA/GGA for strongly correlated materials.
[9] It adds a semi-empirical Hubbard term to the Hamiltonian to better account for the on-site
Coulomb repulsion of localized d or f electrons. The energy functional is modified as: EDFT+U
= EDFT + EU where EU penalizes fractional occupation of the localized orbitals, promoting
localization and opening the band gap.[9]

Computational Protocol:

¢ Methodology: The DFT+U method is applied on top of a standard DFT calculation. The
Dudarev approach is a common implementation.[10]

e Hubbard Parameter (U): The effective U value (Ueff = U - J) is a critical parameter. It can be
chosen empirically to match experimental results (like the band gap) or determined from first
principles using methods like linear response.[11][12] For NiO, U values for the Ni 3d orbitals
typically range from 4.6 to 8.0 eV.[9][12][13]

o Double-Counting Correction: A correction term is necessary to subtract the part of the
electron-electron interaction already described by the underlying LDA/GGA functional.
Common schemes include the fully localized limit (FLL) and the around mean-field (AMF)
limit.[7]

Hybrid Functionals

Hybrid functionals, such as HSEQ6, improve upon GGA by mixing a fraction of exact Hartree-
Fock (HF) exchange with the DFT exchange-correlation functional.[14][15] The inclusion of
exact exchange helps to cancel the self-interaction error, providing a more accurate description
of the electronic structure and band gap for many materials, including NiO.

Computational Protocol:

e Functional: The Heyd-Scuseria-Ernzerhof (HSE) functional is commonly used. It screens the
HF exchange interaction, which significantly reduces the computational cost compared to
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global hybrids like PBEO.[16]

o Mixing Parameter (a): The fraction of exact exchange is a key parameter. For HSEQG6, the
standard value is a = 0.25.[14] This parameter can sometimes be tuned to match
experimental observables.

o Computational Cost: Hybrid functional calculations are significantly more computationally
demanding than DFT+U.

Many-Body Perturbation Theory: The GW Approximation

The GW approximation (GWA) is a sophisticated method based on many-body perturbation
theory that is used to calculate quasiparticle energies (i.e., electron addition and removal
energies).[17] It is considered one of the most accurate ab initio methods for predicting band
gaps. The method involves calculating the electron self-energy () as the product of the one-
particle Green's function (G) and the screened Coulomb interaction (W).

Computational Protocol:

o Starting Point: GWA is a perturbative approach that requires a starting point from a less
computationally expensive method, typically a DFT or DFT+U calculation. The choice of
starting wavefunctions can influence the final result.[18]

o Self-Consistency: Calculations can be performed non-self-consistently (GoWo) or iterated to
self-consistency in the eigenvalues (evGW) or both the eigenvalues and eigenfunctions
(scGW).[19][20]

o Computational Cost: GW calculations are the most computationally expensive of the
methods discussed, generally limiting their application to smaller systems.

Comparative Results for NiO Electronic Structure

The choice of theoretical method has a profound impact on the predicted electronic properties
of NiO. The tables below summarize key quantitative results from various first-principles
studies.

Calculated Band Gaps
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The band gap is the most sensitive and widely reported electronic property of NiO.

] Calculated
Method Functional Ueff (eV) Reference(s)
Band Gap (eV)

Experimental - - 40-4.3 [31[4]
DFT GGA (PBE) N/A 0.73-0.8 [5][9]
DFT LDA N/A ~0.42 [6]
DFT+U GGA 4.6 3.38 [9]
DFT+U GGA 5.4 ~3.20 [5]
DFT+U GGA 5.9 ~3.36 [5][11]
DFT+U LDA ~7.5 3.76 [6]
Hybrid

_ HSEO06 N/A 4.26 [5]
Functional
GW

o GoWo@GGA N/A 4.2 [4][21]
Approximation
GW
GoWo@LDA N/A ~5.5 [17]

Approximation

Table 1: Comparison of experimental and calculated band gaps for NiO using different first-
principles methods.

Calculated Magnetic Moments

The local magnetic moment on the nickel ions is another important property that reflects the
degree of electron localization.
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. Magnetic
Method Functional Ueff (eV) Reference(s)
Moment (uB)
Experimental - - 1.64-1.9 [91[22]
DFT GGA N/A ~1.35 [9]
DFT+U GGA 4.6 ~1.80 [9]
DFT+U LDA - ~1.6-1.9 [7]

Table 2: Comparison of experimental and calculated local magnetic moments for Ni ions in NiO.

Visualizing Concepts and Workflows

Diagrams are essential for understanding the physical structure and computational procedures
involved in studying NiO.

NiO Antiferromagnetic (AFM-II) Structure

The AFM-1I magnetic ordering is crucial for correctly modeling NiO's ground state. The spins
are aligned ferromagnetically in the (111) planes, with the spin direction alternating between
adjacent planes.
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Figure 1: NiO AFM-II Magnetic Structure

Click to download full resolution via product page
Caption: Schematic of NiO's Type-Il Antiferromagnetic (AFM-II) ordering.

Hierarchy of First-Principles Methods

The methods for studying NiO can be organized by their typical accuracy and computational
expense.
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Figure 2: Hierarchy of Computational Methods for NiO
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Caption: Hierarchy of theoretical methods for NiO electronic structure.

Typical DFT+U Computational Workflow

The DFT+U method involves a series of well-defined computational steps.
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Figure 3: DFT+U Computational Workflow

Click to download full resolution via product page
Caption: A typical workflow for a DFT+U calculation on nickel oxide.

Conclusion

The first-principles study of nickel oxide's electronic structure highlights the critical importance
of accurately treating strong electron correlation. While standard DFT methods like LDA and
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GGA fail to capture its insulating nature, more advanced techniques have proven highly
successful. DFT+U offers a computationally efficient and often sufficiently accurate method for
correcting the band gap and magnetic moment, provided an appropriate Hubbard U parameter
is used. Hybrid functionals, particularly HSEQG6, provide a more predictive, parameter-free
approach that yields excellent agreement with experimental data. For the highest accuracy, the
GW approximation offers a rigorous many-body framework for calculating quasiparticle
energies. The continued application of these advanced methods not only deepens our
understanding of NiO but also drives the development of theoretical tools for the broader class
of strongly correlated materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. orbit.dtu.dk [orbit.dtu.dk]

. journals.aps.org [journals.aps.org]

. boulderschool.yale.edu [boulderschool.yale.edu]
. journals.aps.org [journals.aps.org]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. DFT+U - abinit [docs.abinit.org]

. Nanodomain structure of single crystalline nickel oxide - PMC [pmc.ncbi.nlm.nih.gov]

°
(o] [00] ~ » ol EEN w N =

. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation
[docs.quantumatk.com]

e 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

e 11. Ab inito calculations of Hubbard parameters for NiO and Gd crystals [ijpr.iut.ac.ir]
e 12. link.aps.org [link.aps.org]

e 13. academic.oup.com [academic.oup.com]

e 14. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b083913?utm_src=pdf-custom-synthesis
https://orbit.dtu.dk/files/53730346/ris_phd_30.pdf
https://journals.aps.org/prb/abstract/10.1103/PhysRevB.91.245146
https://boulderschool.yale.edu/sites/default/files/files/NiO.pdf
https://journals.aps.org/prb/abstract/10.1103/PhysRevB.71.193102
https://www.researchgate.net/figure/Band-structures-of-NiO-obtained-using-different-methods-a-PBE-with-the-projected_fig2_347196928
https://www.researchgate.net/publication/223742447_Study_on_the_ground_state_of_NiO_The_LSDA_GGAU_method
https://docs.abinit.org/tutorial/dftu/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7875979/
https://docs.quantumatk.com/tutorials/nio_ldau/nio_ldau.html
https://docs.quantumatk.com/tutorials/nio_ldau/nio_ldau.html
https://s3-eu-west-1.amazonaws.com/pstorage-uic-6771015390/38141004/LIAODISSERTATION2022.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WHOL7KWOM/20251101/eu-west-1/s3/aws4_request&X-Amz-Date=20251101T064247Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=8e740a26ed63f0dd6254439b71512c600e0ba8bf2b229c07f31b854e925e421a
https://ijpr.iut.ac.ir/article_775.html?lang=en
https://link.aps.org/accepted/10.1103/PhysRevB.91.235304
https://academic.oup.com/ooms/article/5/1/itaf009/8127016
https://www.researchgate.net/publication/306257962_Predicting_Band_Gaps_with_Hybrid_Density_Functionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« 15. Predicting Band Gaps with Hybrid Density Functionals (Journal Article) | OSTI.GOV
[osti.gov]

e 16. diposit.ub.edu [diposit.ub.edu]
e 17.journals.aps.org [journals.aps.org]
e 18. journals.aps.org [journals.aps.org]

e 19. all-electron-self-consistent-g-w-approximation-application-to-si-mno-and-nio - Ask this
paper | Bohrium [bohrium.com]

e 20. researchgate.net [researchgate.net]
e 21. perso.uclouvain.be [perso.uclouvain.be]
e 22.journals.aps.org [journals.aps.org]

 To cite this document: BenchChem. [A First-Principles Guide to the Electronic Structure of
Nickel Oxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083913#first-principles-study-of-nickel-oxide-
electronic-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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